
4,4'-Methylene-D2-dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylene-D2-dianiline is an organic compound with the chemical formula CH2(C6H4NH2)2. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor in the production of polyurethanes and other polymer materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Methylene-D2-dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid. The reaction typically involves mixing aniline and formaldehyde in a molar ratio of 2:1, followed by the addition of hydrochloric acid as a catalyst. The mixture is then heated to around 80-90°C for several hours to complete the reaction .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylene-D2-dianiline follows a similar process. The reaction is carried out in large reactors, and the product is purified through crystallization and distillation to obtain a high-purity compound. The purified 4,4’-Methylene-D2-dianiline is then used as a precursor for the production of methylene diphenyl diisocyanate, which is a key component in the manufacture of polyurethane foams .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylene-D2-dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form 4,4’-diaminodicyclohexylmethane.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodicyclohexylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylene-D2-dianiline has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymer materials such as polyamides, polyimides, and polyimines.
Biology: Investigated for its potential use in the development of biosensors and other analytical devices.
Medicine: Studied for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Extensively used as a precursor to methylene diphenyl diisocyanate, which is a key component in the production of polyurethane foams, epoxy resins, and adhesives
Wirkmechanismus
The mechanism of action of 4,4’-Methylene-D2-dianiline involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. The amino groups in the compound can form covalent bonds with other molecules, leading to the formation of complex polymer structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Methylenebisbenzenamine
- Bis(4-aminophenyl)methane
Uniqueness
4,4’-Methylene-D2-dianiline is unique due to its high reactivity and versatility in forming various polymer materials. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
4-[(4-aminophenyl)-dideuteriomethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-KNXIQCGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

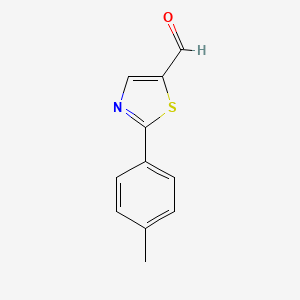
![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)
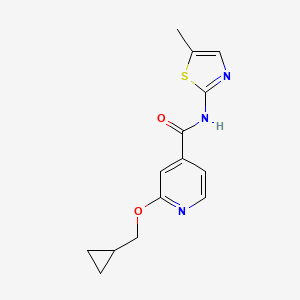
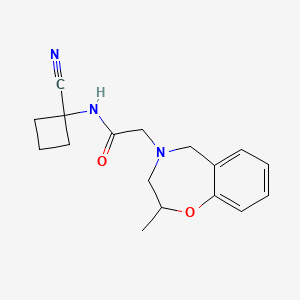
![6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione](/img/structure/B2946672.png)

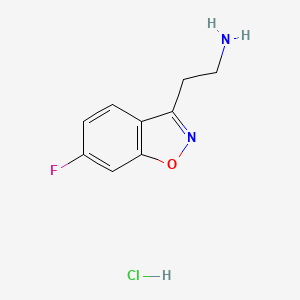
![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)
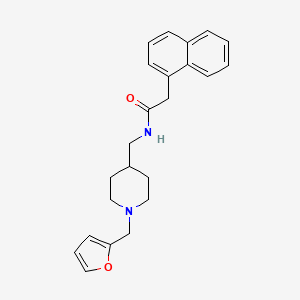

![1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2946681.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2946684.png)
